(E)-2-(1H-benzo[d]imidazol-2-yl)-3-((5-chloro-2-methoxyphenyl)amino)acrylonitrile
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Overview
Description
(E)-2-(1H-benzo[d]imidazol-2-yl)-3-((5-chloro-2-methoxyphenyl)amino)acrylonitrile is a complex organic compound that features a benzimidazole core linked to a substituted acrylonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(1H-benzo[d]imidazol-2-yl)-3-((5-chloro-2-methoxyphenyl)amino)acrylonitrile typically involves a multi-step process. One common method includes the condensation of 2-aminobenzimidazole with 5-chloro-2-methoxybenzaldehyde under basic conditions to form the corresponding Schiff base. This intermediate is then subjected to a Knoevenagel condensation with malononitrile to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(1H-benzo[d]imidazol-2-yl)-3-((5-chloro-2-methoxyphenyl)amino)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro substituent.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Corresponding benzimidazole derivatives with oxidized functional groups.
Reduction: Reduced forms of the acrylonitrile moiety.
Substitution: Substituted derivatives with various nucleophiles replacing the chloro group.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, (E)-2-(1H-benzo[d]imidazol-2-yl)-3-((5-chloro-2-methoxyphenyl)amino)acrylonitrile is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors.
Medicine
Medicinally, this compound is being investigated for its potential therapeutic properties. It has been explored as a candidate for the treatment of various diseases, including cancer and infectious diseases, due to its ability to interact with specific molecular targets.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique electronic properties make it suitable for applications in organic electronics and photonics.
Mechanism of Action
The mechanism of action of (E)-2-(1H-benzo[d]imidazol-2-yl)-3-((5-chloro-2-methoxyphenyl)amino)acrylonitrile involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of enzyme activity and interference with signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-benzo[d]imidazol-2-yl)-3-((5-chloro-2-methoxyphenyl)amino)acrylonitrile
- 2-(1H-benzo[d]imidazol-2-yl)-3-((5-chloro-2-methoxyphenyl)amino)propionitrile
- 2-(1H-benzo[d]imidazol-2-yl)-3-((5-chloro-2-methoxyphenyl)amino)butyronitrile
Uniqueness
What sets (E)-2-(1H-benzo[d]imidazol-2-yl)-3-((5-chloro-2-methoxyphenyl)amino)acrylonitrile apart from similar compounds is its specific electronic configuration and the presence of the chloro and methoxy substituents
Properties
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-(5-chloro-2-methoxyanilino)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O/c1-23-16-7-6-12(18)8-15(16)20-10-11(9-19)17-21-13-4-2-3-5-14(13)22-17/h2-8,10,20H,1H3,(H,21,22)/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCSONKJRSQUEZ-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC=C(C#N)C2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)N/C=C(\C#N)/C2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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